3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole
Overview
Description
The compound "3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The presence of chloromethyl and methoxymethyl substituents on the ring suggests potential reactivity and utility in various chemical syntheses.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives has been reported through various methods. For instance, 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles and 2-alkyl-5-chloromethyl-1,3,4-oxadiazoles can be prepared from corresponding precursors using reagents like POCl3 or by ring closure reactions with concentrated sulfuric acid . Another approach involves the reaction of 5-chloro-2-methoxybenzoate with different aromatic carboxylic acids to yield new 1,3,4-oxadiazole derivatives . Additionally, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives has been achieved by converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, followed by a reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, mass spectra, and elemental analysis . These techniques provide detailed information about the substituents attached to the oxadiazole ring and the overall molecular geometry.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives exhibit a range of chemical reactivities. For example, the chloromethyl group can react with N- and S-nucleophilic reagents, and the oxadiazole ring itself can undergo transformations . The reactivity of the chloromethyl group is also utilized in the synthesis of O,O-dialkyl-S-[(2-alkoxy- and 2-alkylthio-1,3,4-thiadiazol-5-yl)-methyl]- and -S-[(2-alkyl-1,3,4-oxadiazol-5-yl)-methyl]-thio- and -dithiophosphates . Furthermore, selective oxidation of thiomethyl-oxadiazole derivatives has been demonstrated, expanding the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. For instance, the introduction of an ethoxy group and a trichloromethyl group on the oxadiazole ring has been studied to determine the effect of sulfur replacement by oxygen on antifungal activity . The antimicrobial properties of these compounds have also been evaluated, with some derivatives showing significant activity against bacterial and fungal strains . Additionally, the synthesized compounds have been screened for their inhibitory activities against enzymes such as acetylcholinesterase and lipoxygenase, indicating potential biological applications .
Scientific Research Applications
Oxidative Ammonolysis
- Field : Chemistry
- Application : The chloromethyl and methoxymethyl groups are used in the process of oxidative ammonolysis . This process involves the conversion of certain compounds into corresponding substituted benzonitriles .
- Method : The process is carried out in the gas phase on vanadium oxide catalysts . The compounds used for this process include 4-nitro-, 2-halo, 2- and 4-hydroxy-, and 4-methoxy- and 4-phenoxytoluenes .
- Results : The compounds with the methyl group substituted by chloromethyl, methoxymethyl, or alkoxycarbonyl groups convert more selectively into the corresponding substituted benzonitriles than their derivatives .
Synthesis of New Complexes
- Field : Chemistry
- Application : Transition metal methoxymethyl and chloromethyl complexes are used as starting materials for the synthesis of several types of new complexes .
- Method : These new complexes include hydroxymethyl and carbene complexes . The process involves the use of transition metals and ligands .
- Results : The hydroxymethyl and carbene transition metal complexes are models of catalytic intermediates in the Fischer-Tropsch reaction .
- Field : Organic Chemistry
- Application : Chloromethyl methyl ether (MOM-Cl) can be used as a reagent for the introduction of the methoxymethyl (MOM) protecting group .
- Method : This process involves converting alcohols to methoxy methyl (MOM) ethers .
- Results : The MOM protecting group is widely used in organic synthesis for the protection of alcohols .
Preparation of Metal Complexes
- Field : Inorganic Chemistry
- Application : Chloromethyl methyl ether (MOM-Cl) can be used to prepare some methoxymethyl group containing metal complexes coordinated to carbonyl and dipyridyl ligands .
- Method : The process involves the use of transition metals and ligands .
- Results : These metal complexes can be used in various chemical reactions .
Preparation of Cross-linked Polymers
- Field : Polymer Chemistry
- Application : Chloromethyl methyl ether (MOM-Cl) can be used in the preparation of fluorene/chloromethyl methyl ether cross-linked polymers .
- Method : The process involves Friedel-Crafts polymerization .
- Results : The resulting cross-linked polymers have potential applications in various fields .
Formation of Cyano Group
- Field : Organic Chemistry
- Application : Chloromethyl, methoxymethyl, and alkoxycarbonyl substituents in the aromatic ring can be used in the formation of the cyano group under conditions of oxidative ammonolysis .
- Method : This process involves gas-phase oxidative ammonolysis on vanadium oxide catalysts . The compounds used for this process include 4-nitro-, 2-halo, 2- and 4-hydroxy-, and 4-methoxy- and 4-phenoxytoluenes .
- Results : The compounds with the methyl group substituted by chloromethyl, methoxymethyl, or alkoxycarbonyl groups convert more selectively into the corresponding substituted benzonitriles than their derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNLTGYOWHROHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616369 | |
Record name | 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |
CAS RN |
1015846-54-4 | |
Record name | 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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